molecular formula C9H12N6O3 B6622783 N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide

N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide

Cat. No.: B6622783
M. Wt: 252.23 g/mol
InChI Key: LKFKQORXTKVYKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide is a synthetic compound that has garnered attention due to its unique chemical structure and versatile applications. This compound, characterized by the presence of the oxadiazole ring, exhibits interesting properties that make it valuable in various scientific domains.

Properties

IUPAC Name

N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N6O3/c1-5-11-7(13-17-5)8(16)10-4-6-12-9(14-18-6)15(2)3/h4H2,1-3H3,(H,10,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKFKQORXTKVYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C(=O)NCC2=NC(=NO2)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N6O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide typically involves multiple steps:

  • Formation of the Oxadiazole Ring: : The process often starts with the reaction of appropriate nitriles with hydrazine derivatives under controlled conditions to form the oxadiazole ring.

  • Functionalization: : The dimethylamino group is introduced via alkylation or similar reactions.

  • Coupling and Finalization: : The final compound is obtained through a coupling reaction involving carboxamide formation, usually facilitated by reagents like carbodiimides.

Industrial Production Methods: In an industrial setting, the production of this compound is optimized for efficiency and yield:

  • High-Pressure Reactors: : Used to control reaction conditions precisely, ensuring high purity and consistent quality.

  • Catalysts and Reagents: : Utilized to accelerate reactions and improve selectivity.

Chemical Reactions Analysis

Types of Reactions:
  • Oxidation: : This compound can undergo oxidation reactions, typically facilitated by strong oxidizing agents.

  • Reduction: : Reduction reactions can be performed using reagents such as lithium aluminum hydride.

  • Substitution: : Substitution reactions are common, where functional groups on the oxadiazole ring are replaced by other substituents.

Common Reagents and Conditions:
  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Substituting Agents: : Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction can yield amine derivatives.

Scientific Research Applications

This compound finds applications across various fields:

  • Chemistry: : Used as a building block for more complex molecules and in the study of reaction mechanisms.

  • Biology: : Investigated for its potential as a biological probe due to its reactive nature.

  • Medicine: : Explored for therapeutic uses, including as potential drug candidates.

  • Industry: : Utilized in the synthesis of polymers and other industrial materials.

Mechanism of Action

The mechanism by which N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide exerts its effects involves interactions at the molecular level:

  • Molecular Targets: : Enzymes and receptors that interact with the oxadiazole ring and the dimethylamino group.

  • Pathways Involved: : Modulation of biochemical pathways through binding and altering the activity of target molecules.

Comparison with Similar Compounds

Comparing this compound with other oxadiazole derivatives highlights its unique aspects:

  • Similarity: : Shares structural features with other oxadiazole-based compounds.

  • Uniqueness: : The presence of the dimethylamino group and the specific positioning of functional groups set it apart.

List of Similar Compounds:
  • 5-Methyl-3,4-diphenyl-1,2,4-oxadiazole

  • 2-(4-Methylphenyl)-5-phenyl-1,2,4-oxadiazole

  • 3-Phenyl-1,2,4-oxadiazole

This detailed exploration of N-[[3-(dimethylamino)-1,2,4-oxadiazol-5-yl]methyl]-5-methyl-1,2,4-oxadiazole-3-carboxamide covers its synthesis, reactions, applications, and unique characteristics, providing a comprehensive understanding of the compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.